molecular formula C4H8O2S2 B1274402 Tetrahydrothiophene-3-thiol 1,1-dioxide CAS No. 52513-18-5

Tetrahydrothiophene-3-thiol 1,1-dioxide

Cat. No. B1274402
CAS RN: 52513-18-5
M. Wt: 152.2 g/mol
InChI Key: SCZFACZLMPADJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrothiophene-3-thiol 1,1-dioxide, also known as 1,1-dioxothiolane-3-thiol, is a compound with the molecular formula C4H8O2S2 . It is a derivative of tetrahydrothiophene, which is a volatile, colorless liquid with an intensely unpleasant odor .


Molecular Structure Analysis

The molecular structure of Tetrahydrothiophene-3-thiol 1,1-dioxide consists of a five-membered ring containing one sulfur atom . The InChI code for this compound is 1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 .


Physical And Chemical Properties Analysis

Tetrahydrothiophene-3-thiol 1,1-dioxide has a molecular weight of 152.2 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 43.5 Ų .

Scientific Research Applications

Drug Discovery

The unique chemical structure of 1,1-dioxothiolane-3-thiol allows it to be a valuable scaffold in drug discovery. Its ability to form stable heterocyclic compounds makes it a candidate for the development of new pharmaceuticals. For example, derivatives of 1,2,3-triazoles, which can be synthesized using compounds like 1,1-dioxothiolane-3-thiol, have found broad applications in drug discovery .

Organic Synthesis

In organic synthesis, 1,1-dioxothiolane-3-thiol can be utilized to introduce sulfur-containing heterocycles, which are prevalent in various active pharmaceutical ingredients (APIs). The stability and reactivity of this compound make it an excellent choice for constructing complex molecules .

Polymer Chemistry

The compound’s reactive thiol group can be exploited in polymer chemistry to create polymers with specific properties. For instance, it can be used to synthesize polythiophenes, which are conductive polymers with applications in electronic devices .

Supramolecular Chemistry

1,1-dioxothiolane-3-thiol can be used to build supramolecular structures due to its ability to engage in hydrogen bonding and its high dipole moment. These structures have potential applications in the development of nanomaterials and molecular machines .

Bioconjugation

This compound is also useful in bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This is particularly useful in the field of targeted drug delivery .

Chemical Biology

In chemical biology, 1,1-dioxothiolane-3-thiol can be used to modify peptides or proteins, which can help in understanding biological processes or in the development of new biotechnological tools .

Fluorescent Imaging

The compound’s derivatives can be used in fluorescent imaging, providing a way to track biological molecules in live cells or tissues. This is crucial for studies in cell biology and diagnostics .

Materials Science

Lastly, in materials science, 1,1-dioxothiolane-3-thiol can contribute to the creation of new materials with unique properties, such as enhanced durability or specific interactions with light or other forms of energy .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,1-dioxothiolane-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZFACZLMPADJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397585
Record name 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiophene-3-thiol 1,1-dioxide

CAS RN

52513-18-5
Record name 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.